6-iodopyridazin-4-amine
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Overview
Description
6-iodopyridazin-4-amine is a heterocyclic organic compound with the molecular formula C4H4IN3. It is a derivative of pyridazine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. The presence of an iodine atom at position 6 and an amino group at position 4 makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-iodopyridazin-4-amine typically involves the iodination of pyridazin-4-amine. One common method is the reaction of pyridazin-4-amine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
6-iodopyridazin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used along with bases like potassium carbonate or cesium carbonate. Reactions are performed under inert atmosphere conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or nitric acid and reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, and thioethers.
Coupling Products: Biaryl compounds and alkynyl derivatives are common products.
Oxidation and Reduction Products: Nitro derivatives and primary or secondary amines are formed.
Scientific Research Applications
6-iodopyridazin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: It is investigated for its potential therapeutic properties, such as anticancer and antimicrobial activities.
Industry: It is used in the development of agrochemicals and materials science for the production of advanced materials.
Mechanism of Action
The mechanism of action of 6-iodopyridazin-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. For example, it can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved vary depending on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
Pyridazin-4-amine: The parent compound without the iodine substituent.
6-chloropyridazin-4-amine: A similar compound with a chlorine atom instead of iodine.
6-bromopyridazin-4-amine: A similar compound with a bromine atom instead of iodine.
Uniqueness
6-iodopyridazin-4-amine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The larger atomic radius and higher electronegativity of iodine compared to chlorine or bromine can lead to different interaction profiles with biological targets and reagents in chemical reactions.
Properties
CAS No. |
2408968-66-9 |
---|---|
Molecular Formula |
C4H4IN3 |
Molecular Weight |
221 |
Purity |
95 |
Origin of Product |
United States |
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